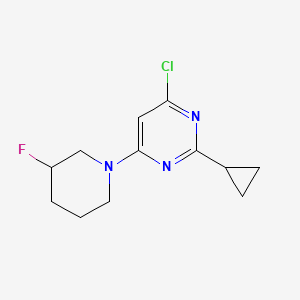

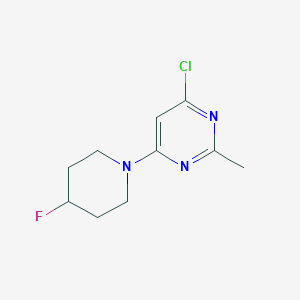

4-Chloro-6-(4-fluoropiperidin-1-yl)-2-methylpyrimidine

Overview

Description

4-Chloro-6-(4-fluoropiperidin-1-yl)-2-methylpyrimidine (4-Cl-6-F-2-Me-Pyrimidine) is a heterocyclic aromatic compound with a broad range of applications in scientific research. It is primarily used as a building block in the synthesis of other compounds, as well as a reagent in organic reactions. 4-Cl-6-F-2-Me-Pyrimidine has been found to have interesting biochemical and physiological effects, and its use in laboratory experiments has shown promising results.

Scientific Research Applications

Crystallographic and Spectroscopic Analysis

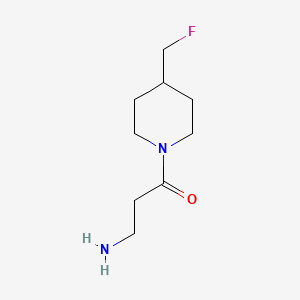

The compound has been utilized in the study of crystal structures and conformational analyses. For instance, a structurally related compound, incorporating a fluoropiperidine group, was synthesized and its conformation in solution and solid-state was examined using NMR spectroscopy and X-ray crystallography. The research provided insights into the rotational barriers around certain bonds and the thermal stability of the compound, contributing to our understanding of the physical and chemical properties of such molecules (Ribet et al., 2005).

Halogen Exchange in Pyridines

In the realm of organic synthesis, halogen exchange reactions are crucial for modifying molecular structures. A study demonstrated the use of silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, providing a pathway to access various substituted pyridine derivatives. Such methodologies are essential for the synthesis of complex molecules, including those containing the 4-chloro-6-(4-fluoropiperidin-1-yl)-2-methylpyrimidine moiety, which could be applied in medicinal chemistry and material science (Schlosser & Cottet, 2002).

Molecular Docking and Drug Design

The compound's derivatives have been explored for their potential in drug design, particularly through molecular docking studies. For instance, a closely related molecule was studied for its role in treating hypertension, acting as a potential imidazoline receptor agonist. Such research underscores the compound's relevance in designing new therapeutics, emphasizing its importance in pharmacological studies (Aayisha et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, the compound's structural motifs are valuable for designing bifunctional aromatic heterocycles. These compounds serve as supramolecular reagents, facilitating the formation of complex structures through hydrogen-bonding interactions. Such studies contribute to the development of new materials and the understanding of molecular recognition processes (Aakeröy et al., 2007).

Synthetic Pathways and Intermediates

Furthermore, the compound and its analogs are often used as intermediates in the synthesis of more complex molecules. Research on the synthesis and process optimization of related pyrimidine derivatives highlights their importance in the pharmaceutical industry, especially in the production of anticancer drugs and other therapeutic agents (Lei-ming, 2012).

properties

IUPAC Name |

4-chloro-6-(4-fluoropiperidin-1-yl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3/c1-7-13-9(11)6-10(14-7)15-4-2-8(12)3-5-15/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFALWHBUJKCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

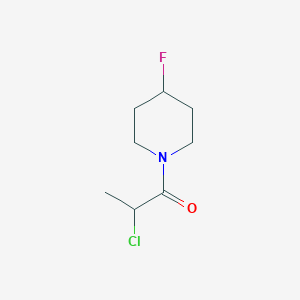

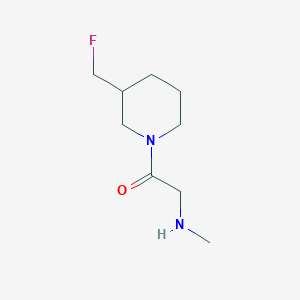

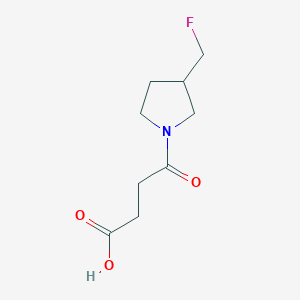

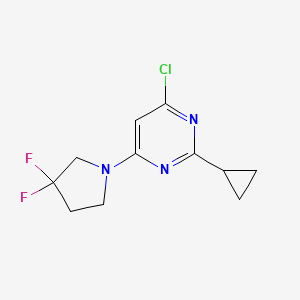

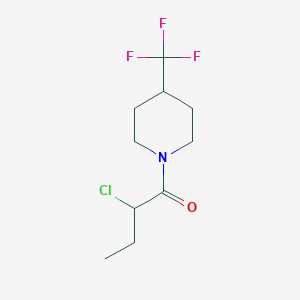

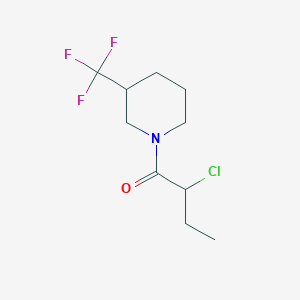

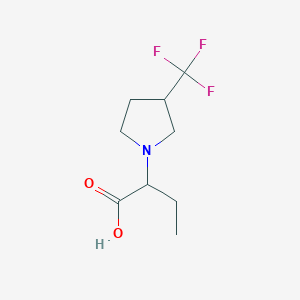

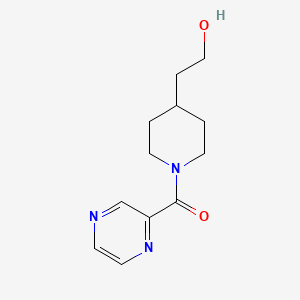

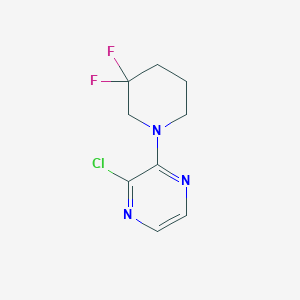

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.